molecular formula C21H16F3NO3 B10850874 N-(3-(trifluoromethoxy)benzyl)-4-phenoxybenzamide

N-(3-(trifluoromethoxy)benzyl)-4-phenoxybenzamide

Cat. No.: B10850874
M. Wt: 387.4 g/mol
InChI Key: CPWFANWMCRGXMG-UHFFFAOYSA-N
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Description

N-(3-(trifluoromethoxy)benzyl)-4-phenoxybenzamide is a compound that features a trifluoromethoxy group, which is known for its unique properties such as increased stability and lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents, which have been developed to facilitate the incorporation of the trifluoromethoxy group into organic molecules . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(trifluoromethoxy)benzyl)-4-phenoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-(trifluoromethoxy)benzyl)-4-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl derivatives with trifluoromethoxy groups, such as:

Uniqueness

N-(3-(trifluoromethoxy)benzyl)-4-phenoxybenzamide is unique due to the presence of both the trifluoromethoxy and phenoxy groups, which confer distinct chemical and physical properties. These features can enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C21H16F3NO3

Molecular Weight

387.4 g/mol

IUPAC Name

4-phenoxy-N-[[3-(trifluoromethoxy)phenyl]methyl]benzamide

InChI

InChI=1S/C21H16F3NO3/c22-21(23,24)28-19-8-4-5-15(13-19)14-25-20(26)16-9-11-18(12-10-16)27-17-6-2-1-3-7-17/h1-13H,14H2,(H,25,26)

InChI Key

CPWFANWMCRGXMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

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